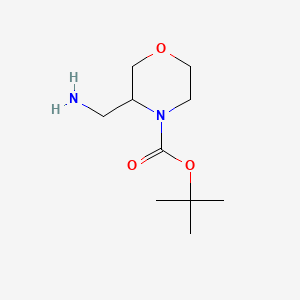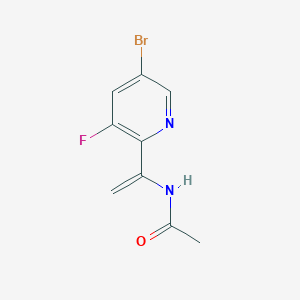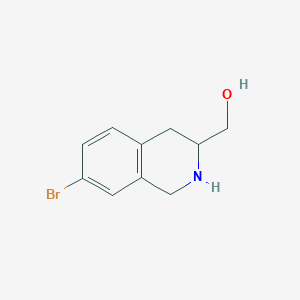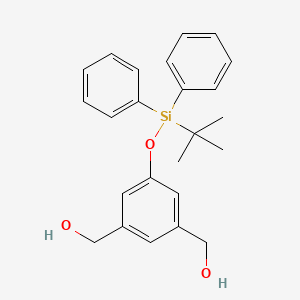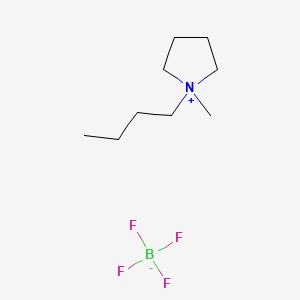
Acide 3-bromo-2-chloro-5-(trifluorométhyl)phénylboronique
Vue d'ensemble
Description
“3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .
Synthesis Analysis
The synthesis of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” can be represented by the formula CHBBrFO . The exact mass is 267.951813 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds have been studied extensively. They were characterized by 1 H, 13 C, 11 B and 19 F NMR spectroscopy . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .
Applications De Recherche Scientifique
Couplage croisé de Suzuki–Miyaura
Ce composé est un réactif précieux dans la réaction de couplage croisé de Suzuki–Miyaura (SM), qui est une méthode essentielle pour la formation de liaisons carbone-carbone en chimie organique . Les conditions réactionnelles sont remarquablement douces et tolérantes envers divers groupes fonctionnels, ce qui en fait un choix idéal pour la synthèse de molécules organiques complexes. La partie acide boronique de ce composé facilite l'étape de transmétallation, qui est cruciale pour le processus de couplage.
Études de protodéboronation
Dans le domaine de la protodéboronation, l'acide 3-bromo-2-chloro-5-(trifluorométhyl)phénylboronique sert de matériau de départ pour étudier l'élimination de la partie bore des esters boroniques . Ceci est important pour les réactions où le groupe bore n'est pas requis dans le produit final, et son élimination est nécessaire sans affecter le reste de la molécule.
Synthèse de furocoumarines arylées et hétéroarylées
Le composé est utilisé comme réactif dans la synthèse de furocoumarines arylées et hétéroarylées via la réaction de Suzuki . Ces coumarines sont importantes en raison de leurs activités biologiques, qui comprennent des propriétés anti-inflammatoires, anticoagulantes et anticancéreuses.
Préparation de xanthines
Il est également impliqué dans la préparation de xanthines par couplage monotope avec la diaminouracile . Les xanthines ont un éventail d'effets pharmacologiques, notamment des actions stimulantes et bronchodilatatrices, qui sont utilisées dans le traitement de conditions telles que l'asthme.
Couplage croisé oxydant aérobie
Une autre application réside dans les réactions de couplage croisé oxydant aérobie . Ces réactions sont essentielles pour introduire de l'oxygène dans les molécules organiques, ce qui peut modifier leur comportement chimique et augmenter leur réactivité pour des transformations ultérieures.
Synthèse de molécules biologiquement actives
Enfin, cet acide boronique est impliqué dans la synthèse de diverses molécules biologiquement actives . Ces molécules ont des applications potentielles en médecine et en pharmacologie, en particulier dans le développement de nouveaux médicaments et agents thérapeutiques.
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of the compound’s action result in the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid. For instance, the compound should be stored at ambient temperature . Furthermore, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action may be influenced by the chemical environment in which it is used.
Safety and Hazards
“3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds may cause respiratory irritation and skin irritation . If swallowed or in contact with skin, it is recommended to call a poison center or doctor/physician. It is also advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The future directions of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds involve their potential applications in various fields. For example, they can be used in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . They can also be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Analyse Biochimique
Biochemical Properties
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic acid with palladium catalysts, leading to the formation of biaryl compounds . The compound interacts with enzymes such as palladium complexes, which facilitate the transmetalation process, transferring the organic group from boron to palladium . This interaction is crucial for the synthesis of complex organic molecules, making 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid an essential reagent in organic chemistry.
Cellular Effects
The effects of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid on various cell types and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasomes, leading to altered protein degradation and accumulation of ubiquitinated proteins . This suggests that 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid may have similar effects on cellular processes.
Molecular Mechanism
At the molecular level, 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The compound binds to palladium catalysts, facilitating the transmetalation process, which is a key step in the formation of carbon-carbon bonds . This binding interaction is essential for the catalytic cycle, enabling the synthesis of biaryl compounds. Additionally, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which may contribute to their biological activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid in laboratory settings are important considerations for its use in biochemical research. The compound is generally stable under ambient conditions but may degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that boronic acids can undergo hydrolysis, leading to the formation of boronic esters and other degradation products . These changes can affect the compound’s efficacy in biochemical reactions and its impact on cellular function.
Dosage Effects in Animal Models
The effects of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid at different dosages in animal models have not been extensively studied. Boronic acids are known to exhibit dose-dependent effects, with higher doses potentially leading to toxicity . In animal studies, boronic acids have been shown to affect various physiological processes, including enzyme inhibition and metabolic alterations . It is essential to determine the optimal dosage to minimize adverse effects while maximizing the compound’s biochemical efficacy.
Metabolic Pathways
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound participates in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds . Additionally, boronic acids can be metabolized through hydrolysis, leading to the formation of boronic esters and other metabolites
Transport and Distribution
The transport and distribution of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid within cells and tissues are influenced by its chemical properties. Boronic acids can interact with transporters and binding proteins, affecting their localization and accumulation . The compound’s distribution is also dependent on its ability to form reversible covalent bonds with cellular components, which can influence its bioavailability and efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid is determined by its interactions with cellular components and targeting signals. Boronic acids can be directed to specific compartments or organelles through post-translational modifications and binding interactions . These localization patterns are essential for understanding the compound’s activity and function within cells, as they can influence its role in biochemical reactions and cellular processes .
Propriétés
IUPAC Name |
[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrClF3O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIZIJSYGAIRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Br)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659381 | |
| Record name | [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-85-3 | |
| Record name | B-[3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


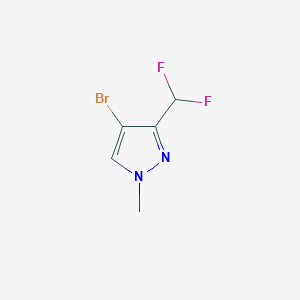
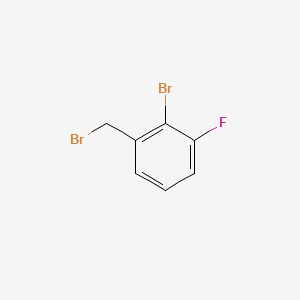

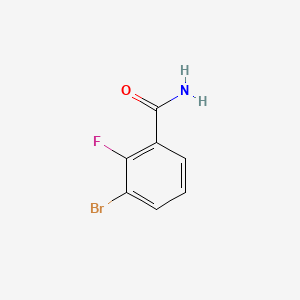
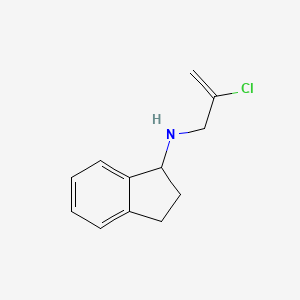
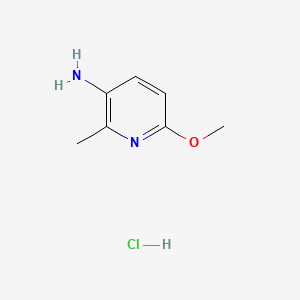
![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)
